molecular formula C11H12F3IO2 B12590241 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene CAS No. 647855-75-2

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene

Cat. No.: B12590241
CAS No.: 647855-75-2
M. Wt: 360.11 g/mol
InChI Key: IWJXHDWGKSQJAH-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is an organic compound with the molecular formula C10H12F3IO2 It is characterized by the presence of iodine, methoxy, propyl, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene typically involves the iodination of a suitable precursor, followed by the introduction of methoxy, propyl, and trifluoromethoxy groups. One common method involves the use of iodine and a suitable catalyst to achieve selective iodination. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include hydroquinones and other reduced forms.

Scientific Research Applications

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene involves its interaction with specific molecular targets. The presence of iodine and trifluoromethoxy groups can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
  • 5-Iodo-1,2,3-trimethoxybenzene
  • 5-Iodo-2-methoxy-1-propylbenzene

Uniqueness

5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

647855-75-2

Molecular Formula

C11H12F3IO2

Molecular Weight

360.11 g/mol

IUPAC Name

5-iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H12F3IO2/c1-3-4-7-5-8(15)6-9(10(7)16-2)17-11(12,13)14/h5-6H,3-4H2,1-2H3

InChI Key

IWJXHDWGKSQJAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)I)OC(F)(F)F)OC

Origin of Product

United States

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